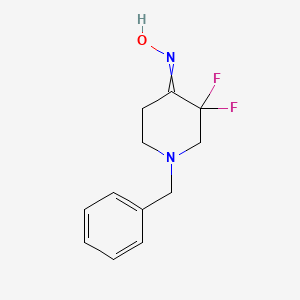
1-Benzyl-3,3-difluoropiperidine-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,3-Difluoropiperidin-4-one oxime is a chemical compound with the molecular formula C12H13F2NO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both benzyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-Difluoropiperidin-4-one oxime typically involves the following steps:
Formation of 1-benzyl-3,3-Difluoropiperidin-4-one: This intermediate can be synthesized through the reaction of benzylamine with 3,3-difluoropiperidin-4-one under controlled conditions.
Oximation: The oxime derivative is then formed by reacting 1-benzyl-3,3-Difluoropiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-Difluoropiperidin-4-one oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The benzyl and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3,3-Difluoropiperidin-4-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-Difluoropiperidin-4-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzyl and difluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,3-Difluoropiperidin-4-one: The precursor to the oxime derivative.
3,3-Difluoropiperidin-4-one: Lacks the benzyl group, leading to different chemical properties.
1-benzylpiperidin-4-one: Lacks the difluoromethyl groups, affecting its reactivity and binding properties.
Uniqueness
1-benzyl-3,3-Difluoropiperidin-4-one oxime is unique due to the presence of both benzyl and difluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14F2N2O |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |
InChI Key |
MVPMYXQIUZRYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


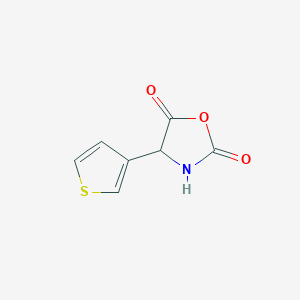
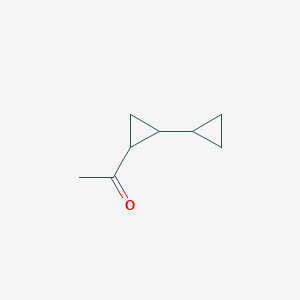
![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
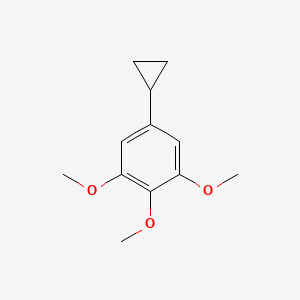
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)
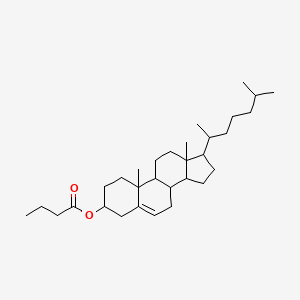
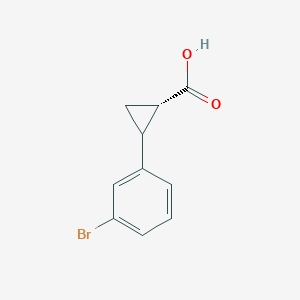
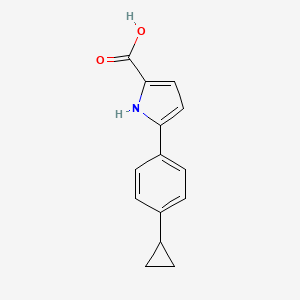
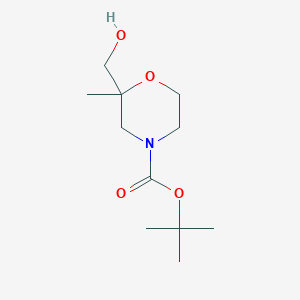
![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)

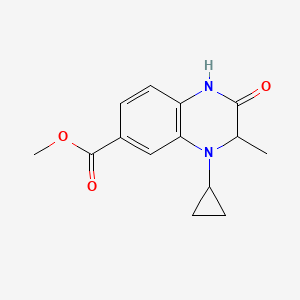
![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
